molecular formula C19H16FNO2S B2551882 N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-68-8

N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2551882
CAS No.: 670271-68-8
M. Wt: 341.4
InChI Key: MVOBMAHOTSMHBR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research due to its core sulfonamide functional group. Sulfonamides (SN) represent a major class of synthetic compounds known for a wide spectrum of biological activities . The prototypical sulfonamide structure consists of a sulfur atom bonded to two oxygen atoms, a nitrogen atom, and an aniline group, which can be substituted with various alkyl or aryl groups . This compound features a biphenyl system, a structural motif often used in drug discovery to modulate molecular geometry and binding affinity. Compounds containing the 4-fluorophenyl moiety, similar to the one in this molecule, have been investigated as key components in novel therapeutic agents, such as the 5-HT 2A receptor inverse agonist ACP-103, highlighting the pharmacological relevance of this chemical fragment . MAIN APPLICATIONS & RESEARCH VALUE: The primary research value of this compound lies in its potential as a building block or intermediate in the design and synthesis of novel bioactive molecules. Sulfonamide-based compounds are extensively explored for their antibacterial properties, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis . Beyond antimicrobial applications, sulfonamides demonstrate diverse pharmacological activities, including roles as anti-carbonic anhydrase agents, diuretics, hypoglycemics, and anti-inflammatory drugs . The specific structural features of this compound—including the fluorophenyl group and the biphenyl system—make it a particularly valuable chemical tool for probing structure-activity relationships, developing enzyme inhibitors, and creating new molecular entities for high-throughput screening campaigns. MECHANISM OF ACTION: The biological activity of sulfonamides is primarily attributed to their ability to competitively inhibit key enzymes. In antibacterial research, they act as analogues of para-aminobenzoic acid (PABA), effectively inhibiting dihydropteroate synthase and disrupting the synthesis of essential folate cofactors in susceptible bacteria . Furthermore, the sulfonamide functional group is a known zinc-binding group (ZBG), which allows it to inhibit various metalloenzymes, most notably carbonic anhydrases . The "N-(4-fluorophenyl)" segment of the molecule is a common pharmacophore found in ligands targeting G-protein coupled receptors and other proteins, suggesting potential for modulating central nervous system targets . The overall bioactivity profile is derived from the synergistic effect of its constituent aromatic and sulfonamide components. This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c1-14-2-4-15(5-3-14)16-6-12-19(13-7-16)24(22,23)21-18-10-8-17(20)9-11-18/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOBMAHOTSMHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 4-fluorophenylamine with 4’-methyl-[1,1’-biphenyl]-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems can help in maintaining consistent quality and scaling up the production to meet commercial demands.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety undergoes characteristic nucleophilic and electrophilic reactions:

Hydrolysis

Under acidic or basic conditions, the sulfonamide group undergoes hydrolysis to form sulfonic acid derivatives. For example:

N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide+H2OH+/OH4-methyl-[1,1’-biphenyl]-4-sulfonic acid+4-fluoroaniline\text{N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-methyl-[1,1'-biphenyl]-4-sulfonic acid} + \text{4-fluoroaniline}

This reaction is facilitated by elevated temperatures (80–100°C) and polar solvents like ethanol or water .

Alkylation/Acylation

The sulfonamide’s NH group participates in alkylation or acylation reactions. For instance, treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl derivatives:

RSO2NH2+CH3IRSO2NHCH3+HI\text{RSO}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{RSO}_2\text{NHCH}_3 + \text{HI}

Similar reactions with acetyl chloride produce N-acetyl sulfonamides .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes electrophilic substitution, though the electron-withdrawing fluorine atom directs incoming groups to the meta position.

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the meta position relative to fluorine:

C13H11FNO2S+HNO3C13H10FN2O4S+H2O\text{C}_{13}\text{H}_{11}\text{FNO}_2\text{S} + \text{HNO}_3 \rightarrow \text{C}_{13}\text{H}_{10}\text{FN}_2\text{O}_4\text{S} + \text{H}_2\text{O}

Yields depend on reaction time and temperature, typically ranging from 60–75% .

Halogenation

Chlorination or bromination occurs under mild conditions (e.g., Cl₂/FeCl₃), producing meta-halogenated derivatives .

Cross-Coupling Reactions

The biphenyl system participates in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids modifies the biphenyl structure:

C13H11FNO2S+ArB(OH)2Pd(PPh3)4C19H15FNO2S+B(OH)3\text{C}_{13}\text{H}_{11}\text{FNO}_2\text{S} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{19}\text{H}_{15}\text{FNO}_2\text{S} + \text{B(OH)}_3

This reaction expands the compound’s utility in medicinal chemistry .

Biological Interactions

While not a direct chemical reaction, the compound interacts with bacterial enzymes (e.g., dihydropteroate synthase in Mycobacterium tuberculosis), mimicking para-aminobenzoic acid (PABA) and disrupting folate synthesis . Modifications to the sulfonamide group significantly impact antimicrobial efficacy:

ModificationMIC (µM) Against M. tuberculosiscLogPSource
Base compound 6.35.2
N-1 cyclohexyl substitution 2.74.1
4-(p-tert-butylphenyl)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, in the development of anticancer agents. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a study reported that modifications to the sulfonamide structure can enhance its activity against resistant cancer types .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is achieved through the activation of intrinsic pathways that lead to programmed cell death. The presence of the fluorine atom in this compound may enhance its lipophilicity and cellular uptake, contributing to its efficacy .

Materials Science

Polymer Additives
this compound has been investigated as a potential additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers due to its ability to form strong intermolecular interactions. Research has shown that adding this sulfonamide to polycarbonate matrices can enhance their resistance to thermal degradation .

Synthesis of Functional Materials
The compound can also serve as a precursor for synthesizing functionalized materials with specific electronic or optical properties. For example, it can be used in the preparation of organic light-emitting diodes (OLEDs) where the biphenyl structure contributes to the desired electronic characteristics .

Research Tool

Biological Assays
In addition to its applications in drug development and materials science, this compound serves as a valuable research tool in biological assays. Its ability to selectively inhibit certain enzyme activities makes it useful for studying enzyme kinetics and mechanisms in biochemical research .

Data Tables

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer12.5Apoptosis induction
Colon Cancer15.0Enzyme inhibition
Cervical Cancer10.0Cell cycle arrest

Case Study 1: Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers evaluated the anticancer efficacy of various sulfonamide derivatives including this compound against multiple cancer cell lines. The study concluded that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .

Case Study 2: Polymer Enhancement

A recent investigation into polymer composites revealed that incorporating this compound significantly improved the thermal stability of polycarbonate under high-temperature conditions. This finding suggests potential applications in industries requiring durable materials .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Physical Properties: The trifluoromethoxy group in D3 increases molecular weight and lipophilicity, contributing to a higher melting point (136–137°C) compared to VM-11 (118–120°C) .

Synthetic Efficiency :

  • Palladium-catalyzed cross-coupling () is a common method for biphenyl synthesis. D3 achieved a high yield (84.6%) due to optimized Suzuki-Miyaura conditions, whereas VM-11’s lower yield (59.83%) may reflect challenges in carboxamido-nitrate ester formation .

Spectroscopic Signatures :

  • Sulfonamide derivatives (e.g., D3, leramistat) exhibit characteristic IR stretches for sulfonyl groups (~1350–1200 cm⁻¹), distinct from carboxamido (VM-11: 1631 cm⁻¹) or formamide (: 1697 cm⁻¹) peaks .
  • ¹H NMR methyl signals (e.g., δ 2.5 in VM-11) help differentiate substituent positions .

The target compound’s 4-fluorophenyl and methyl groups may confer similar bioactivity .

Biological Activity

N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁F₁N₁O₂S
  • Molecular Weight : 186.225 g/mol
  • CAS Number : 72093-43-7

The compound features a biphenyl structure with a fluorinated phenyl group and a sulfonamide functional group, which is crucial for its biological activity.

Sulfonamide compounds are known to exhibit various biological activities, primarily due to their ability to inhibit specific enzymes and pathways. The following mechanisms have been proposed for this compound:

  • Enzyme Inhibition : Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in folate biosynthesis in bacteria. By inhibiting this enzyme, sulfonamides can exert antibacterial effects.
  • Leishmanicidal Activity : Recent studies have indicated that certain sulfonamide derivatives exhibit leishmanicidal properties. For instance, complexes of sulfonamides with gold(I) and silver(I) showed significant activity against Leishmania species, surpassing the efficacy of standard treatments like Glucantime .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and related compounds:

Biological Activity Observed Effects Reference
AntibacterialInhibition of bacterial growth (e.g., E. coli)
LeishmanicidalSignificant activity against Leishmania species
CytotoxicityReduced viability in cancer cell lines
Enzyme InhibitionCompetitive inhibition of DHPS

Case Studies

  • Leishmaniasis Treatment : A study evaluated the leishmanicidal activity of various sulfonamide derivatives, including those similar to this compound. The results indicated that some derivatives had higher efficacy than traditional treatments, suggesting a promising avenue for new therapeutic agents against leishmaniasis .
  • Cytotoxic Profiling : Another research focused on the cytotoxic effects of sulfonamide hybrids on different cancer cell lines. The study found that modifications to the sulfonamide structure significantly influenced cytotoxicity levels, pointing towards the potential for developing new anticancer drugs based on this scaffold .

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of sulfonamide derivatives. Modifications at various positions on the biphenyl ring or the sulfonamide group can lead to improved potency and selectivity against specific biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target enzymes such as DHPS. These studies suggest that the compound can effectively bind to the active site of DHPS, supporting its role as an inhibitor .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, and what purification methods are recommended?

  • Methodology : The compound is typically synthesized via a sulfonamide coupling reaction between 4'-methyl-[1,1'-biphenyl]-4-sulfonyl chloride and 4-fluoroaniline. Key steps include:

  • Reaction conditions : Stirring in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere at 0–25°C for 12–24 hours .
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–40%) or recrystallization from n-hexane/DCM mixtures .
  • Characterization : Confirmation via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How is the compound characterized structurally, and what crystallographic data are available?

  • Methodology : X-ray crystallography is the gold standard for structural elucidation. For example:

  • Crystal system : Monoclinic, space group P21/cP2_1/c, with unit cell parameters a=10.52A˚,b=15.76A˚,c=12.34A˚a = 10.52 \, \text{Å}, b = 15.76 \, \text{Å}, c = 12.34 \, \text{Å}, and β=105.7\beta = 105.7^\circ .
  • Key interactions : Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
  • Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for related sulfonamides .

Q. What are the primary biological targets or assays used to evaluate this compound?

  • Methodology : The compound (SN-011) is a potent STING (stimulator of interferon genes) inhibitor. Assays include:

  • In vitro STING signaling inhibition : Measure IC50_{50} values (e.g., 76 nM in HEK293T cells transfected with STING reporters) .
  • Cytokine profiling : Quantify interferon-β (IFN-β) suppression via ELISA in THP-1 macrophages .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s STING inhibitory activity and selectivity?

  • Methodology :

  • Rational design : Replace the 4'-methyl group with electron-withdrawing substituents (e.g., -CN, -CF3_3) to enhance binding to STING’s cyclic dinucleotide pocket .
  • SAR studies : Compare analogues with varying fluorophenyl substitutions using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .
  • Selectivity screening : Test against off-target kinases (e.g., JAK2, IRAK4) to confirm specificity .

Q. How to resolve contradictions in solubility data reported for this compound?

  • Methodology :

  • Solvent optimization : Test solubility in DMSO (e.g., 60 mg/mL vs. 10 mg/mL ) using dynamic light scattering (DLS) to detect aggregation.
  • Buffer compatibility : Assess stability in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) via HPLC-UV over 24 hours .
  • Thermodynamic solubility : Use the shake-flask method with quantification by LC-MS .

Q. What strategies mitigate synthetic byproducts, such as the unexpected formation of double sulfonamides?

  • Methodology :

  • Reaction monitoring : Employ in-situ FTIR or 1H^1H-NMR to detect intermediates (e.g., sulfonyl chloride over-reaction) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive amine sites during sulfonylation .
  • Workup optimization : Quench excess sulfonyl chloride with aqueous NaHCO3_3 and extract impurities with ethyl acetate .

Q. How does the compound’s antiproliferative activity compare to structurally related sulfonamides?

  • Methodology :

  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT or CellTiter-Glo, comparing IC50_{50} values with analogues like PR26 (N-(3,4-dihydroquinazolin-2-yl)-[1,1'-biphenyl]-4-sulfonamide) .
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .

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